molecular formula C18H21NO4 B2401299 N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1448050-61-0

N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2401299
CAS No.: 1448050-61-0
M. Wt: 315.369
InChI Key: TYCBPDXRUBOAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is an organic compound that features a benzamide core substituted with a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 3-methoxybenzoic acid, which is then converted to 3-methoxybenzoyl chloride using thionyl chloride.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethylamine is reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-(furan-2-ylmethyl)-3-methoxybenzamide.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the reaction of N-(furan-2-ylmethyl)-3-methoxybenzamide with tetrahydro-2H-pyran-4-ylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its binding affinity, bioavailability, and therapeutic efficacy.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-3-methoxybenzamide: Lacks the tetrahydro-2H-pyran-4-yl group.

    N-(furan-2-ylmethyl)-3-methoxy-N-(methyl)benzamide: Contains a methyl group instead of the tetrahydro-2H-pyran-4-yl group.

    N-(furan-2-ylmethyl)-3-methoxy-N-(cyclohexyl)benzamide: Contains a cyclohexyl group instead of the tetrahydro-2H-pyran-4-yl group.

Uniqueness

N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both the furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-N-(oxan-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-5-2-4-14(12-16)18(20)19(13-17-6-3-9-23-17)15-7-10-22-11-8-15/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCBPDXRUBOAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.